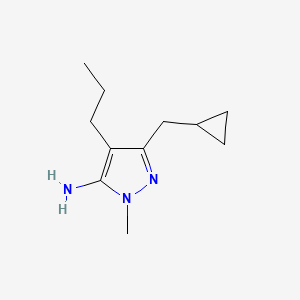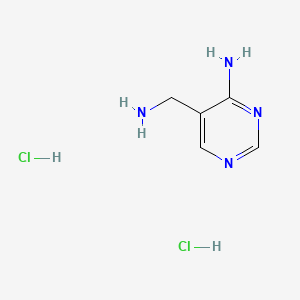
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 4-aminophenyl group and the trimethylpiperazin-1-ium iodide moiety gives this compound distinct chemical and biological characteristics.
Métodos De Preparación
The synthesis of 4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide typically involves the reaction of 4-aminophenyl derivatives with trimethylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide can be compared with other similar compounds such as:
4-Aminobiphenyl: An amine derivative of biphenyl with applications in the production of dyes and as a rubber antioxidant.
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial activity and potential therapeutic applications.
Piperidine Derivatives: These compounds share a similar piperazine structure and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Propiedades
Fórmula molecular |
C13H22IN3 |
|---|---|
Peso molecular |
347.24 g/mol |
Nombre IUPAC |
4-(3,4,4-trimethylpiperazin-4-ium-1-yl)aniline;iodide |
InChI |
InChI=1S/C13H22N3.HI/c1-11-10-15(8-9-16(11,2)3)13-6-4-12(14)5-7-13;/h4-7,11H,8-10,14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QONYJFKQEONBND-UHFFFAOYSA-M |
SMILES canónico |
CC1CN(CC[N+]1(C)C)C2=CC=C(C=C2)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)

![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)


